3-amino-4-methoxy-N-methylbenzamide hydrochloride

Solubility Formulation Salt Selection

Aqueous biological assays often suffer from DMSO cytotoxicity and batch-variable solubility of free-base benzamides. This hydrochloride salt (CAS 1210647-77-0) solves these issues: • Aqueous solubility ~26.65 g/L, eliminating organic co-solvent artifacts. • Defined 3-amino/4-methoxy hydrogen-bonding geometry enables reproducible foldamer synthesis. • Validated MMP-1 binding (Ki = 4,950 nM) as a reference for hit-to-lead optimization. • ≥95% purity, solid form, ambient shipping.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
Cat. No. B5970275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-methylbenzamide hydrochloride
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)OC)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-11-9(12)6-3-4-8(13-2)7(10)5-6;/h3-5H,10H2,1-2H3,(H,11,12);1H
InChIKeyJZDDUYFEDDADBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: Specifications & Properties


3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0) is a substituted benzamide derivative with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol. It is supplied as a solid with a standard purity specification of ≥95% . The compound is a hydrochloride salt of 3-amino-4-methoxy-N-methylbenzamide (free base CAS: 878160-14-6, C9H12N2O2, MW: 180.20), with the salt form enhancing aqueous solubility and stability for synthetic applications [1]. Calculated physicochemical properties include a predicted LogP of 0.20–0.37 and an estimated aqueous solubility of approximately 26.65 g/L at 25°C .

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: Why Substitution Fails


Generic substitution among substituted benzamide derivatives is not scientifically justified due to the compound's specific substitution pattern—3-amino, 4-methoxy, and N-methyl amide—which dictates its unique conformational preferences and intermolecular interaction capabilities. The 3-amino group provides a hydrogen bond donor site with distinct orientation, while the 4-methoxy group influences electron density on the aromatic ring and participates in intramolecular hydrogen bonding that constrains the amide geometry [1]. Unlike simpler analogs such as 3-aminobenzamide or 4-methoxy-N-methylbenzamide, which lack the full substitution array, this compound's combined functional groups create a unique hydrogen bonding network and three-dimensional pharmacophore that cannot be replicated by any single substitution variant . The hydrochloride salt form further differentiates this compound from the free base, offering enhanced aqueous solubility and handling characteristics essential for reproducible experimental conditions [2].

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: Differentiation Evidence


Aqueous Solubility Enhancement

The hydrochloride salt form (CAS 1210647-77-0) provides substantially enhanced aqueous solubility compared to the free base (CAS 878160-14-6). The free base exhibits a calculated LogP of 0.20–0.37 with predicted aqueous solubility of approximately 26.65 g/L at 25°C based on Log Kow estimation . The hydrochloride salt is described as having significantly improved aqueous solubility suitable for diverse experimental conditions, a critical factor for reproducible biological assays and synthetic applications where consistent dissolution is required [1].

Solubility Formulation Salt Selection

Hydrogen Bonding Network & Conformational Constraints

The ortho-methoxy-N-methylbenzamide core structure exhibits characteristic intramolecular hydrogen bonding that constrains the amide geometry. NMR and molecular modeling studies demonstrate that ortho-methoxy substitution on N-methylbenzamide creates a specific hydrogen bonding network that influences the conformational preferences of foldamers based on this scaffold [1]. The additional 3-amino substituent in the target compound introduces a second hydrogen bond donor site, creating a dual hydrogen bonding system that is absent in simpler analogs such as 4-methoxy-N-methylbenzamide or 3-aminobenzamide .

Foldamer Conformational Analysis Hydrogen Bonding

Drug-Likeness & Physicochemical Profile

Calculated physicochemical parameters for the free base indicate favorable drug-like properties, including a predicted LogP of 0.29 (ACD/Labs), a topological polar surface area (tPSA) of 64 Ų, and zero Rule of 5 violations . These values position the compound within optimal ranges for oral bioavailability (LogP <5, tPSA <140 Ų). Compared to the simpler analog 3-amino-4-methoxybenzamide (CAS 17481-27-5), which lacks the N-methyl substituent, the N-methyl group in the target compound increases lipophilicity (predicted LogP 0.29 vs. estimated ~0.1 for the unsubstituted analog) and reduces hydrogen bond donor count, potentially improving membrane permeability .

Drug-likeness ADME Physicochemical Properties

MMP-1 Binding Affinity

The compound 3-amino-4-methoxy-N-methylbenzamide (free base, CAS 878160-14-6) has been evaluated for in vitro binding affinity against matrix metalloprotease 1 (MMP-1), demonstrating a Ki value of 4,950 nM [1]. This moderate affinity provides a baseline for structure-activity relationship studies and scaffold optimization. No comparative data for close structural analogs under identical assay conditions are available in the public domain.

MMP-1 Enzyme Inhibition Binding Affinity

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: Applications


Aqueous Biological Assays

The hydrochloride salt form (CAS 1210647-77-0) is the preferred choice for researchers developing aqueous-based biological assays, including enzyme inhibition screens and cell-based assays. Its enhanced aqueous solubility reduces the need for DMSO or other organic co-solvents that may interfere with target protein function or introduce cytotoxicity artifacts [1]. For matrix metalloprotease 1 (MMP-1) screening, the compound serves as a moderate-affinity reference with a measured Ki of 4,950 nM [2].

Foldamer Design & Conformational Studies

The ortho-methoxy-N-methylbenzamide core structure exhibits characteristic intramolecular hydrogen bonding that constrains amide geometry, making this compound a valuable building block for foldamer synthesis and conformational analysis studies [3]. The additional 3-amino substituent introduces a second hydrogen bond donor site, enabling the construction of foldamers with tunable secondary structures .

Medicinal Chemistry Scaffold Optimization

With favorable calculated drug-likeness parameters (LogP 0.29, tPSA 64 Ų, zero Rule of 5 violations) , this compound serves as an attractive starting scaffold for hit-to-lead optimization campaigns. The N-methyl amide and 3-amino substitution pattern provides multiple vectors for parallel derivatization, while the measured MMP-1 binding affinity (Ki = 4,950 nM) [2] offers a baseline for tracking SAR improvements during analog synthesis.

Prodrug Development Intermediate

The compound has been noted as a useful intermediate in the development of prodrugs within pharmaceutical research [1]. The combination of the 3-amino group (available for amide or carbamate conjugation) and the N-methylbenzamide core (offering metabolic stability compared to unsubstituted amides) provides a versatile handle for designing bioreversible derivatives with tailored pharmacokinetic properties.

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